![molecular formula C20H22N2O5S B2498423 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954714-75-1](/img/structure/B2498423.png)

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

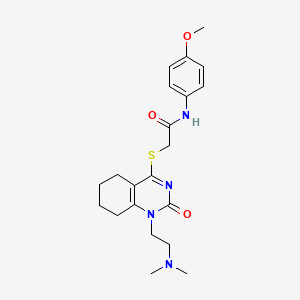

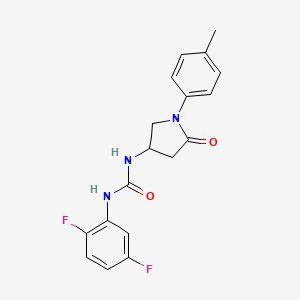

“N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the p-tolyl group, and the benzo[b][1,4]dioxine-6-sulfonamide moiety. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could potentially undergo various reactions, including ring-opening or functionalization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .Applications De Recherche Scientifique

Computational Quantum Chemical Studies : A study conducted by Gaurav and Krishna (2021) in the Journal of Pharmaceutical Research International examined the Computational Quantum Chemical (CQC) aspects, including Pharmacokinetic and biological components of Uracil-5-Tertiary Sulfonamides, a category related to the compound . This research utilized NMR, FT-Raman, FT-IR, and UV-Vis spectral data, focusing on the limits of Hyperpolarizability, HOMO, and LUMO (Gaurav & Krishna, 2021).

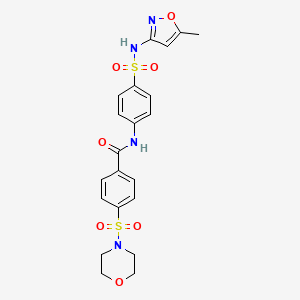

Synthesis and Enzyme Inhibitory Potential : Abbasi et al. (2019) in the Brazilian Journal of Pharmaceutical Sciences explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. This study delved into the synthesis processes and evaluated the compounds' activities against α-glucosidase and acetylcholinesterase, indicating significant inhibitory action (Abbasi et al., 2019).

Pharmacological Evaluation and Synthesis : A study by Irshad (2018) in the Pakistan Journal of Analytical & Environmental Chemistry focused on the pharmacological evaluation and synthesis of new sulfonamides derivatives based on 1,4-Benzodioxane. The research highlighted moderate activity against butyrylcholinesterase and acetylcholinesterase, with promising activity against the lipoxygenase enzyme (Irshad, 2018).

Theoretical Investigation of Antimalarial Sulfonamides : Fahim and Ismael (2021) in the Biointerface Research in Applied Chemistry conducted a theoretical investigation of certain antimalarial sulfonamides, assessing their potential as COVID-19 drugs. This included molecular docking studies and evaluation of ADMET properties (Fahim & Ismael, 2021).

Antibacterial Potential of N-Substituted Sulfonamides : Abbasi et al. (2016) in the Russian Journal of Bioorganic Chemistry investigated the antibacterial potential of some N-substituted sulfonamides bearing benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Synthesis and Biological Screening : Irshad et al. (2016) in the Pakistan Journal of Pharmaceutical Sciences presented a study on the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety and their screening against various enzymes and bacterial strains. The compounds showed good inhibitory activities and antibacterial properties (Irshad et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-14-2-4-16(5-3-14)22-13-15(10-20(22)23)12-21-28(24,25)17-6-7-18-19(11-17)27-9-8-26-18/h2-7,11,15,21H,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACMLPRQXJBDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)